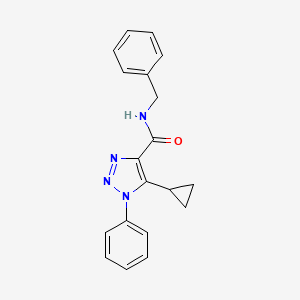![molecular formula C11H19N3O B4666712 3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide](/img/structure/B4666712.png)
3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide
Übersicht
Beschreibung
3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry .
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing theimidazole moiety, similar to the pyrazole ring in the given compound, are known to interact with a broad range of biological targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole-containing compounds, which share some structural similarities with the given compound, are known to affect a wide range of biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities .
Biochemische Analyse
Cellular Effects
It is known that pyrazole derivatives can have a wide range of effects on cells . They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide typically involves the formation of the pyrazole ring followed by the attachment of the butanamide moiety. One common method is the [3 + 2] cycloaddition reaction, which involves the reaction of an alkyne with a diazo compound to form the pyrazole ring . The reaction conditions often include the use of transition-metal catalysts and can be carried out under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition-metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol .
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide: Similar structure but with a different position of the pyrazole ring substitution.
3,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butanamide: Another isomer with a different substitution pattern on the pyrazole ring.
Uniqueness
3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)5-10(15)12-6-9-7-13-14(4)8-9/h7-8H,5-6H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNXTFKQYJKOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CN(N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4666635.png)
![N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4666637.png)
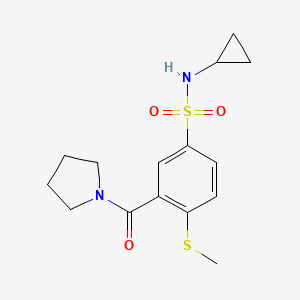
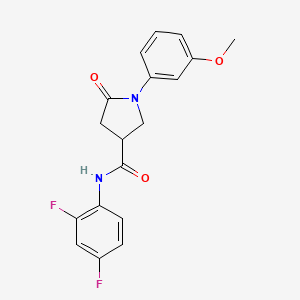
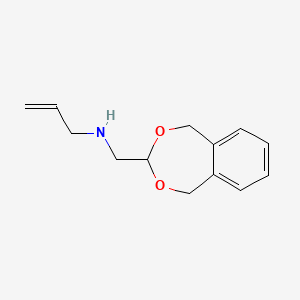
![N-(3-FLUORO-4-METHYLPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4666658.png)
![tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B4666695.png)
![1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE](/img/structure/B4666705.png)
![10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4666709.png)

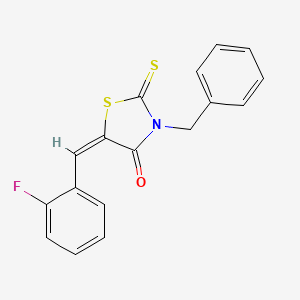
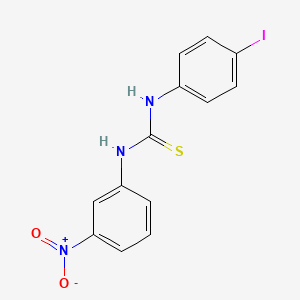
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4666742.png)
